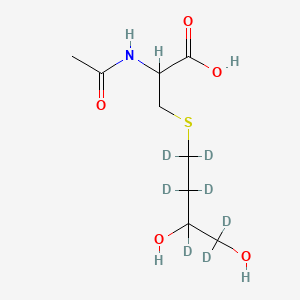![molecular formula C15H12FNO2 B14776100 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol is a complex organic compound that features a fluorophenol group and an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol typically involves the formation of the oxazoline ring followed by the introduction of the fluorophenol group. One common method includes the cyclization of an amino alcohol with a carboxylic acid derivative to form the oxazoline ring. The reaction conditions often require a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazoline derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or the phenyl group.
Substitution: The fluorophenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol involves its interaction with specific molecular targets. The oxazoline ring and fluorophenol group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-phenylpyridine: Similar structure but with a phenylpyridine group instead of a fluorophenol group.
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine: Contains two oxazoline rings and a pyridine group.
Uniqueness
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol is unique due to the presence of the fluorophenol group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H12FNO2 |
|---|---|
Peso molecular |
257.26 g/mol |
Nombre IUPAC |
2-fluoro-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C15H12FNO2/c16-12-8-4-7-11(14(12)18)15-17-13(9-19-15)10-5-2-1-3-6-10/h1-8,13,18H,9H2 |
Clave InChI |
ABGOIHQVDWWYMW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C2=C(C(=CC=C2)F)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


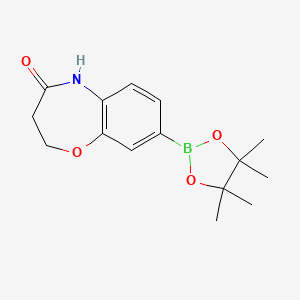
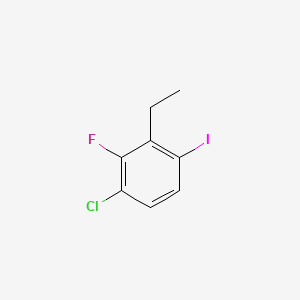
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)
![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)

![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14776053.png)
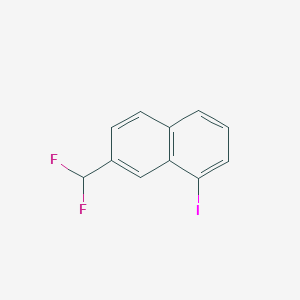
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)
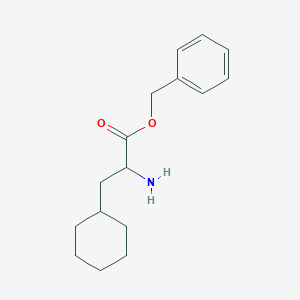
![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)


